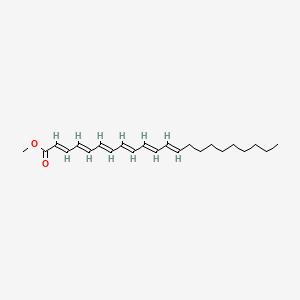

Methyl docosahexaenoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

28061-46-3 |

|---|---|

Molecular Formula |

C23H34O2 |

Molecular Weight |

342.5 g/mol |

IUPAC Name |

methyl (2E,4E,6E,8E,10E,12E)-docosa-2,4,6,8,10,12-hexaenoate |

InChI |

InChI=1S/C23H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25-2/h11-22H,3-10H2,1-2H3/b12-11+,14-13+,16-15+,18-17+,20-19+,22-21+ |

InChI Key |

LUYYTKKXYNRVHQ-TYYHYDAASA-N |

SMILES |

CCCCCCCCCC=CC=CC=CC=CC=CC=CC(=O)OC |

Isomeric SMILES |

CCCCCCCCC/C=C/C=C/C=C/C=C/C=C/C=C/C(=O)OC |

Canonical SMILES |

CCCCCCCCCC=CC=CC=CC=CC=CC=CC(=O)OC |

Synonyms |

docosahexaenoic acid methyl ester methyl docosahexaenoate |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of Methyl Docosahexaenoate from Microalgae: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Docosahexaenoic acid (DHA), an essential omega-3 fatty acid, is a critical component for human health, playing a vital role in brain development and function. Microalgae have emerged as a sustainable and potent source of DHA, offering a viable alternative to traditional fish oil sources. This technical guide provides a comprehensive overview of the synthesis of methyl docosahexaenoate, the methyl ester form of DHA, from microalgal biomass. It details the key stages of the process, including lipid extraction, transesterification, and purification, presenting quantitative data in structured tables for comparative analysis. Furthermore, this guide offers detailed experimental protocols for core methodologies and visualizes complex biological pathways and experimental workflows through Graphviz diagrams, adhering to stringent design specifications for clarity and accessibility.

Introduction

The growing demand for high-purity docosahexaenoic acid (DHA) in the pharmaceutical, nutraceutical, and food industries has spurred research into sustainable and efficient production methods. Microalgae, as primary producers of DHA, offer significant advantages over fish oil, including a controlled and contaminant-free production environment, higher yields, and suitability for large-scale fermentation.[1][2] The synthesis of this compound from microalgae is a multi-step process that involves the extraction of lipids from the algal biomass, conversion of these lipids into fatty acid methyl esters (FAMEs) through transesterification, and subsequent purification to isolate high-purity this compound. This guide will delve into the technical intricacies of each of these stages, providing researchers and drug development professionals with the necessary information to understand and implement these processes.

Microalgal Biomass: The Starting Material

Various microalgal species are known for their high DHA content. Among the most commercially relevant are heterotrophic species from the genera Crypthecodinium and Schizochytrium, which can be cultivated in large-scale fermenters to achieve high cell densities and lipid accumulation.[1] Autotrophic species such as Isochrysis galbana and certain strains of Chlorella are also utilized.[3][4] The selection of the microalgal strain is a critical first step, as the lipid content and fatty acid profile can vary significantly between species and even strains of the same species.

Experimental Workflow for this compound Synthesis

The overall process for obtaining this compound from microalgae can be summarized in the following workflow. This process begins with the dried microalgal biomass and proceeds through extraction, transesterification, and purification to yield the final high-purity product.

Lipid Extraction from Microalgal Biomass

The first crucial step is the efficient extraction of lipids from the microalgal cells. The rigid cell walls of many microalgae species necessitate a cell disruption step prior to or during extraction to ensure high recovery rates.

Common Extraction Methodologies

Several methods are employed for lipid extraction, each with its own set of advantages and disadvantages in terms of efficiency, solvent toxicity, and scalability.

-

Solvent Extraction: This is the most common approach, utilizing organic solvents to solubilize the lipids. The Bligh and Dyer and Folch methods are widely used standard procedures.[4] These methods typically use a chloroform and methanol mixture to achieve efficient extraction.[4] Hexane is another commonly used solvent, particularly in larger-scale operations due to its lower cost.[1]

-

Supercritical Fluid Extraction (SFE): This "green" technique uses supercritical carbon dioxide as the solvent, offering the advantage of being non-toxic and leaving no solvent residue in the final product.[1]

-

Enzymatic Extraction: The use of enzymes to break down the cell wall can facilitate lipid release and is considered a milder and more environmentally friendly approach.[5]

Quantitative Data on Lipid Extraction

The efficiency of lipid extraction can vary significantly depending on the microalgal species, its growth conditions, and the extraction method employed.

| Microalgae Species | Extraction Method | Solvent System | Lipid Yield (% of dry biomass) | Reference |

| Isochrysis galbana | Bligh and Dyer | Chloroform:Methanol | 18.4 ± 0.1 | [4] |

| Isochrysis galbana | Folch | Chloroform:Methanol | 13.8 ± 1.1 | [4] |

| Isochrysis galbana | Ultrasound Assisted Extraction (UAE) | Hexane:Isopropanol (2:1) | Up to 14.2 ± 0.9 | [4] |

| Isochrysis galbana | Pressurized Liquid Extraction (PLE) | Hexane:Isopropanol (2:1) | Up to 14.2 ± 0.9 | [4] |

Detailed Experimental Protocol: Bligh and Dyer Method

This protocol is a widely accepted standard for the quantitative extraction of lipids from biological samples.

Materials:

-

Lyophilized (freeze-dried) microalgal biomass

-

Chloroform

-

Methanol

-

Deionized water

-

Centrifuge

-

Rotary evaporator

Procedure:

-

Weigh a known amount of lyophilized microalgal biomass (e.g., 1 gram) and place it in a glass centrifuge tube.

-

Add a mixture of chloroform and methanol in a 1:2 (v/v) ratio to the biomass. For 1 gram of biomass, a typical volume would be 3 ml of the solvent mixture.

-

Homogenize the sample using a high-speed homogenizer or sonicator for 2-5 minutes to ensure thorough cell disruption and mixing.

-

Add 1 ml of chloroform to the homogenate and vortex for 1 minute.

-

Add 1 ml of deionized water to the mixture and vortex for another 1 minute. This will induce phase separation.

-

Centrifuge the sample at 2,000-3,000 x g for 10 minutes to pellet the cell debris and facilitate clear phase separation.

-

Carefully collect the lower chloroform phase, which contains the lipids, using a Pasteur pipette and transfer it to a pre-weighed round-bottom flask.

-

Repeat the extraction of the remaining aqueous layer and cell debris with another 2 ml of chloroform to maximize lipid recovery.

-

Combine the chloroform extracts.

-

Evaporate the solvent using a rotary evaporator under reduced pressure at a temperature not exceeding 40°C to obtain the crude lipid extract.

-

Dry the lipid extract under a stream of nitrogen and then in a vacuum desiccator to a constant weight.

-

Calculate the total lipid yield as a percentage of the initial dry biomass weight.

Transesterification to Fatty Acid Methyl Esters (FAMEs)

The extracted microalgal oil, which primarily consists of triacylglycerols (TAGs), must be converted into fatty acid methyl esters (FAMEs) for subsequent purification and analysis. This process is known as transesterification.

Transesterification Approaches

-

Two-Step (Conventional) Method: This involves first extracting the lipids and then transesterifying the extracted oil. This is the most common approach in laboratory settings.

-

In-situ (Direct) Transesterification: This method combines extraction and transesterification into a single step, where the biomass is directly treated with an alcohol and a catalyst.[6][7] This approach can be more time and cost-effective, especially for large-scale production.[6]

Catalysts for Transesterification

The choice of catalyst is crucial for the efficiency of the transesterification reaction.

-

Acid Catalysts: (e.g., sulfuric acid, hydrochloric acid in methanol) are effective for feedstocks with high free fatty acid content but generally require longer reaction times and higher temperatures.[8]

-

Base Catalysts: (e.g., sodium hydroxide, potassium hydroxide) are more commonly used for their high reaction rates at moderate temperatures. However, they are sensitive to the presence of water and free fatty acids, which can lead to soap formation.

-

Enzymatic Catalysts (Lipases): Lipases offer a milder and more specific reaction, avoiding the formation of byproducts.[9] However, the cost of enzymes can be a limiting factor.[9]

Quantitative Data on Transesterification

The yield of FAMEs is a key performance indicator for the transesterification process.

| Microalgae Species | Transesterification Method | Catalyst | FAMEs Yield | Reference |

| Chlorella vulgaris | Conventional (Oil Extraction then Transesterification) | - | 50.1 mg from 0.3 L culture | [6] |

| Chlorella vulgaris | Direct Transesterification (In-situ) | - | 68.3 mg from 0.3 L culture | [6] |

| Messastrum gracile | Conventional (Oil Extraction then Transesterification) | - | 49.9 mg from 0.3 L culture | [6] |

| Messastrum gracile | Direct Transesterification (In-situ) | - | 76.3 mg from 0.3 L culture | [6] |

| Algal Oil | Enzymatic Ethanolysis (Lipase UM1) | Lipase UM1 | 95.41% ethyl ester yield | [9] |

Detailed Experimental Protocol: Acid-Catalyzed In-situ Transesterification

This protocol describes a direct method for converting microalgal lipids into FAMEs without prior extraction.

Materials:

-

Dried microalgal biomass

-

Methanol containing 1% (v/v) sulfuric acid (acidic methanol)

-

Hexane

-

Saturated sodium chloride solution

-

Anhydrous sodium sulfate

-

Heating block or water bath

-

Glass reaction vials with Teflon-lined caps

Procedure:

-

Place a known amount of dried microalgal biomass (e.g., 100 mg) into a glass reaction vial.

-

Add 2 ml of acidic methanol to the vial.

-

Seal the vial tightly with a Teflon-lined cap.

-

Heat the reaction mixture at 80°C for 2 hours in a heating block or water bath with occasional vortexing to ensure proper mixing.[8]

-

Allow the vial to cool to room temperature.

-

Add 1 ml of saturated sodium chloride solution and 2 ml of hexane to the vial.

-

Vortex the mixture vigorously for 1 minute to extract the FAMEs into the hexane layer.

-

Centrifuge the vial at a low speed (e.g., 1,000 x g) for 5 minutes to separate the phases.

-

Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.

-

Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.

-

The FAMEs in the hexane solution are now ready for analysis by gas chromatography (GC) or for further purification.

Purification of this compound

The crude FAME mixture contains a variety of saturated, monounsaturated, and polyunsaturated fatty acid methyl esters. To obtain high-purity this compound, a purification step is necessary.

Purification Techniques

-

Urea Complexation: This method is effective for separating polyunsaturated fatty acids (PUFAs) from saturated and monounsaturated fatty acids.[3] In an alcoholic solution, urea forms crystalline inclusion complexes with straight-chain saturated and monounsaturated fatty acids, while the bulky, kinked structures of PUFAs like DHA prevent them from entering the urea crystal lattice.[3] The PUFA-rich fraction can then be recovered from the liquid phase.

-

Molecular Distillation: This technique is suitable for separating compounds with different boiling points under high vacuum.[9] It is particularly useful for purifying heat-sensitive compounds like DHA methyl ester. By carefully controlling the temperature and pressure, different FAMEs can be separated based on their molecular weight and volatility.

Quantitative Data on Purification

The effectiveness of the purification process is determined by the final purity and recovery yield of the target compound.

| Starting Material | Purification Method | Key Parameters | DHA Purity in Final Product | DHA Recovery Yield | Reference |

| Chlorella sorokiniana Oil | Urea Complexation | - | 35.08% in non-urea complexed fraction | 59.09% | [3] |

| Algal Oil Ethyl Esters | Enzymatic Ethanolysis & Molecular Distillation | - | 80.11% | - | [9] |

Detailed Experimental Protocol: Urea Complexation for DHA Enrichment

This protocol outlines the steps for enriching DHA from a mixed FAME sample.

Materials:

-

Crude FAME mixture

-

Urea

-

Ethanol (95%)

-

Hexane

-

Deionized water

-

Low-temperature incubator or refrigerator

-

Vacuum filtration apparatus

Procedure:

-

Dissolve the crude FAME mixture in a minimal amount of 95% ethanol.

-

Prepare a saturated solution of urea in 95% ethanol by heating.

-

Mix the FAME solution with the saturated urea solution. A common starting ratio is 1:3 (w/w) of FAMEs to urea.

-

Heat the mixture gently with stirring until the urea is completely dissolved.

-

Allow the solution to cool slowly to room temperature and then transfer it to a low-temperature incubator or refrigerator set at a specific temperature (e.g., 4°C or -20°C) for a defined period (e.g., 12-24 hours) to allow for the crystallization of the urea-saturated fatty acid complexes.

-

Separate the crystals from the liquid fraction by vacuum filtration. The filtrate contains the enriched PUFAs (the non-urea complexed fraction), while the crystals on the filter paper are the urea-saturated fatty acid complexes.

-

Wash the crystals with a small amount of cold, urea-saturated ethanol to recover any entrapped PUFAs.

-

Combine the filtrates.

-

To recover the enriched FAMEs, add an equal volume of deionized water to the filtrate and extract with hexane three times.

-

Pool the hexane extracts, wash with a small amount of deionized water, and dry over anhydrous sodium sulfate.

-

Evaporate the hexane to obtain the DHA-enriched FAME fraction.

Biosynthesis of DHA in Microalgae: Signaling Pathways

The production of DHA in microalgae occurs through complex biosynthetic pathways. The two primary pathways are the Fatty Acid Synthase (FAS) pathway and the Polyketide Synthase (PKS) pathway.

Fatty Acid Synthase (FAS) Pathway

The FAS pathway is the conventional route for fatty acid synthesis in most organisms, including many microalgae. It involves a series of elongation and desaturation steps to produce long-chain polyunsaturated fatty acids.

Polyketide Synthase (PKS) Pathway

Some microalgae, particularly thraustochytrids like Schizochytrium, utilize a PKS pathway for DHA synthesis.[10] This pathway is more direct and involves a large, multi-domain enzyme complex that synthesizes DHA from acetyl-CoA and malonyl-CoA without free intermediates.[10]

Conclusion

The synthesis of this compound from microalgae represents a highly promising and sustainable approach to meet the global demand for this vital omega-3 fatty acid. This technical guide has provided a detailed overview of the key processes involved, from lipid extraction and transesterification to purification. By presenting quantitative data and detailed experimental protocols, this document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge required to advance research and development in this field. The continued optimization of microalgal cultivation, along with innovations in downstream processing, will be crucial in further enhancing the economic viability and scalability of producing high-purity this compound from these remarkable microorganisms.

References

- 1. journals.plos.org [journals.plos.org]

- 2. sid.ir [sid.ir]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. jstage.jst.go.jp [jstage.jst.go.jp]

- 6. biochem.wustl.edu [biochem.wustl.edu]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Lipid Extraction Methods from Microalgae: A Comprehensive Review [frontiersin.org]

- 9. ftb.com.hr [ftb.com.hr]

- 10. researchgate.net [researchgate.net]

Enzymatic Synthesis of Methyl Docosahexaenoate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic synthesis of methyl docosahexaenoate (methyl-DHA), a crucial omega-3 fatty acid ester with significant applications in the pharmaceutical and nutraceutical industries. The enzymatic approach offers a mild, selective, and environmentally friendly alternative to conventional chemical synthesis methods. This document details the core methodologies, presents quantitative data for process optimization, and outlines experimental protocols for key synthesis and purification steps.

Introduction to Enzymatic Synthesis of Methyl-DHA

The enzymatic synthesis of methyl-DHA primarily involves the use of lipases to catalyze either the esterification of free docosahexaenoic acid (DHA) with methanol or the transesterification of DHA-rich triglycerides (from sources like fish oil or algal oil) with methanol. Lipases are highly specific enzymes that can operate under mild reaction conditions, which is particularly advantageous for preserving the integrity of the highly unsaturated DHA molecule, preventing isomerization and degradation that can occur with chemical catalysts.[1][2]

The choice of enzyme, substrate, and reaction conditions plays a critical role in the efficiency and selectivity of the synthesis. Immobilized lipases are often preferred as they can be easily recovered and reused, enhancing the cost-effectiveness of the process.

Key Enzymatic Methodologies

Two primary enzymatic routes are employed for the synthesis of methyl-DHA:

-

Lipase-Catalyzed Esterification: This method involves the direct reaction of free DHA with methanol. It is a straightforward approach, particularly when a purified source of free DHA is available.

-

Lipase-Catalyzed Transesterification (Methanolysis): This is the more common approach when starting from natural oils rich in DHA, such as fish oil or algal oil. The triglycerides in the oil react with methanol to produce a mixture of fatty acid methyl esters, including methyl-DHA, and glycerol as a byproduct.

A general workflow for the enzymatic production of this compound is depicted below.

Caption: A simplified overview of the key stages in the enzymatic synthesis of this compound.

Quantitative Data on Lipase-Catalyzed Synthesis

The selection of the lipase and the optimization of reaction parameters are critical for achieving high yields of methyl-DHA. The following tables summarize quantitative data from various studies to facilitate comparison.

Table 1: Comparison of Different Lipases for Methyl-DHA Synthesis

| Lipase Source | Substrate | Reaction Type | Temperature (°C) | Reaction Time (h) | Conversion/Yield (%) | Reference |

| Candida antarctica (Novozym 435) | DHA + Ethanol | Esterification | Not specified | 24 | 88 | [3] |

| Candida antarctica (Novozym 435) | DHA+EPA concentrate + Ethyl acetate | Acidolysis | 60 | 5 | 88-94 | [3] |

| Pseudomonas cepacia (immobilized) | Tuna free fatty acids + Lauryl alcohol | Esterification | 50 | 16 | 93.8 (DHA recovery in esters) | |

| Thermomyces lanuginosus (immobilized) | Tuna free fatty acids + Lauryl alcohol | Esterification | 50 | 16 | Lower than P. cepacia | |

| Candida antarctica (immobilized) | Seed lipid + Methanol | Transesterification | 80 | 1 | Similar to chemical method | [1][2] |

| Lipase UM1 | Algal oil + Ethanol | Ethanolysis | 40 | 50 | High conversion | [4] |

Table 2: Effect of Reaction Parameters on Methyl-DHA Synthesis using Pseudomonas cepacia Lipase

| Parameter | Condition | Esterification (%) | Reference |

| pH | 4.0 | Low | |

| 7.0 | High | ||

| 8.0 | Maximum | ||

| 9.0 | Decreased | ||

| Temperature (°C) | 30 | Increasing | |

| 40 | Increasing | ||

| 50 | Maximum | ||

| 60 | Decreased | ||

| Agitation Speed (rpm) | 200 | Increasing | |

| 400 | Increasing | ||

| 600 | Maximum | ||

| 800 | Plateau |

Detailed Experimental Protocols

This section provides detailed methodologies for the enzymatic synthesis and purification of this compound.

Protocol 1: Lipase-Catalyzed Esterification of Free Docosahexaenoic Acid with Methanol

This protocol is adapted from studies on lipase-catalyzed esterification of fatty acids.[3]

Materials:

-

Docosahexaenoic acid (DHA)

-

Methanol (analytical grade)

-

Immobilized Candida antarctica lipase B (Novozym 435)

-

n-Hexane (or other suitable organic solvent)

-

Sodium sulfate (anhydrous)

-

Buffer solution (e.g., phosphate buffer, pH 7.0)

Equipment:

-

Reaction vessel (e.g., screw-capped flask)

-

Orbital shaker or magnetic stirrer with temperature control

-

Filtration apparatus

-

Rotary evaporator

-

Gas chromatograph (GC) for analysis

Procedure:

-

Reaction Setup:

-

In a screw-capped flask, dissolve a known amount of DHA in a specific volume of n-hexane.

-

Add methanol to the mixture. The molar ratio of methanol to DHA is a critical parameter to optimize, typically ranging from 1:1 to 5:1.

-

Add the immobilized lipase. The enzyme loading is usually between 5-10% (w/w) of the substrates.

-

If required, add a small amount of buffer solution to control the pH.

-

-

Reaction:

-

Incubate the reaction mixture in an orbital shaker at a controlled temperature (e.g., 40-60°C) and agitation speed (e.g., 150-200 rpm).

-

Monitor the reaction progress by taking small aliquots at different time intervals and analyzing the conversion of DHA to methyl-DHA by GC.

-

-

Product Recovery:

-

After the reaction reaches the desired conversion, stop the reaction by filtering off the immobilized lipase. The lipase can be washed with fresh solvent and stored for reuse.

-

Wash the reaction mixture with distilled water to remove any residual methanol and glycerol (if formed as a byproduct).

-

Dry the organic phase over anhydrous sodium sulfate.

-

Evaporate the solvent using a rotary evaporator to obtain the crude this compound.

-

-

Analysis:

-

Analyze the final product for purity and composition using gas chromatography (GC) after converting the fatty acids to their methyl esters (if not already in that form).

-

The logical flow of this experimental protocol is illustrated in the following diagram.

Caption: Step-by-step workflow for the lipase-catalyzed esterification of free DHA with methanol.

Protocol 2: Lipase-Catalyzed Transesterification of DHA-Rich Oil with Methanol

This protocol is based on methodologies for the enzymatic alcoholysis of fish and algal oils.[4][5][6]

Materials:

-

DHA-rich oil (e.g., fish oil, algal oil from Schizochytrium sp.)

-

Methanol

-

Immobilized lipase (e.g., Novozym 435 or Lipozyme TL IM)

-

Solvent (optional, e.g., n-hexane)

-

Molecular sieves (optional, to remove water)

Equipment:

-

Jacketed glass reactor with mechanical stirring

-

Temperature controller

-

Filtration system

-

Molecular distillation apparatus or silica gel chromatography setup

Procedure:

-

Reaction Setup:

-

Add the DHA-rich oil to the reactor.

-

Add the immobilized lipase.

-

If operating in a solvent-free system, methanol is added directly. To minimize enzyme inhibition, methanol can be added stepwise.

-

If using a solvent, dissolve the oil in the solvent before adding methanol and the enzyme.

-

Molecular sieves can be added to the reaction mixture to adsorb water produced during the reaction, which can inhibit the enzyme.

-

-

Reaction:

-

Maintain the reaction at a constant temperature (e.g., 40-50°C) with continuous stirring.

-

Monitor the formation of fatty acid methyl esters over time using TLC or GC analysis of withdrawn samples.

-

-

Enzyme and Glycerol Removal:

-

Once the reaction is complete, separate the immobilized enzyme by filtration.

-

The glycerol byproduct will phase-separate and can be removed by decantation or centrifugation.

-

-

Purification of Methyl-DHA:

-

The crude methyl ester mixture is then subjected to purification to isolate and concentrate the methyl-DHA. Molecular distillation is a highly effective method for this purpose.[4][7][8]

-

Molecular Distillation:

-

The crude ester mixture is fed into a molecular distillation unit.

-

The distillation is typically performed in multiple stages at progressively higher temperatures and under high vacuum.

-

Lighter fatty acid methyl esters are evaporated first, enriching the residue in methyl-DHA.

-

Typical conditions for the final stage to obtain high-purity methyl-DHA can be an evaporator temperature of 160°C and a pressure of 0.03 mbar.[8]

-

-

Silica Gel Chromatography:

-

As an alternative or complementary purification step, silica gel column chromatography can be used.[9][10][11][12][13]

-

The crude ester mixture is loaded onto a silica gel column.

-

A gradient of solvents (e.g., hexane and ethyl acetate) is used to elute the different fatty acid methyl esters, with the more polar esters eluting later.

-

-

The following diagram illustrates the workflow for the transesterification of DHA-rich oil and the subsequent purification of methyl-DHA.

Caption: A detailed workflow illustrating the transesterification of DHA-rich oil to produce this compound, followed by purification.

Conclusion

The enzymatic synthesis of this compound offers a robust and efficient platform for the production of this high-value omega-3 fatty acid ester. By carefully selecting the appropriate lipase and optimizing reaction conditions, high conversion rates and product purity can be achieved. The detailed protocols and comparative data presented in this guide serve as a valuable resource for researchers and professionals in the field, facilitating the development and implementation of sustainable and effective enzymatic processes for methyl-DHA production. The integration of advanced purification techniques like molecular distillation is key to obtaining a final product that meets the stringent quality requirements of the pharmaceutical and nutraceutical industries.

References

- 1. Comparative studies of immobilized lipase- and acid-catalyzed fatty acid methyl ester synthesis for seed lipid analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comparative studies of immobilized lipase- and acid-catalyzed fatty acid methyl ester synthesis for seed lipid analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of DHA/EPA Ethyl Esters via Lipase-Catalyzed Acidolysis Using Novozym® 435: A Kinetic Study [mdpi.com]

- 4. jstage.jst.go.jp [jstage.jst.go.jp]

- 5. Integrated Production of Biodiesel and Concentration of Polyunsaturated Fatty Acid in Glycerides Through Effective Enzymatic Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Separation of saturated fatty acids from docosahexaenoic acid‐rich algal oil by enzymatic ethanolysis in tandem with molecular distillation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CN103864614A - Method for separating and purifying DHA (docosahexaenoic acid) ethyl ester from DHA oil produced by microbial fermentation - Google Patents [patents.google.com]

- 9. repository.up.ac.za [repository.up.ac.za]

- 10. researchgate.net [researchgate.net]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. preprints.org [preprints.org]

- 13. Silica Gel Chromatographic Methods for Identification, Isolation and Purification of Gossypol Acetic Acid - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Commercial Sources of High-Purity Methyl Docosahexaenoate for Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial sources for high-purity methyl docosahexaenoate (methyl DHA), an essential standard and research tool in the fields of neuroscience, inflammation, and drug discovery. This guide details available purity grades, analytical methodologies for quality control, and the biological significance of its parent compound, docosahexaenoic acid (DHA), to aid researchers in selecting the appropriate grade of methyl DHA for their specific applications.

Commercial Availability and Purity of this compound

High-purity this compound is available from a variety of reputable suppliers, catering to a range of research needs from preliminary in vitro studies to the development of analytical standards for drug formulation. The purity of commercially available methyl DHA typically ranges from ≥90% to ≥99%, with higher purity grades often sold as analytical standards or certified reference materials (CRMs).

Below is a comparative summary of this compound offerings from prominent commercial suppliers. It is important to note that lot-to-lot variability can occur, and it is always recommended to consult the Certificate of Analysis (CoA) for the most accurate and up-to-date information.

| Supplier | Product Number(s) | Purity Specification | Format | Analytical Method(s) |

| Sigma-Aldrich (MilliporeSigma) | D2659, CRM47570, 05832 | ≥98%, Certified Reference Material, Analytical Standard (≥98.5% GC) | Neat liquid, Solution in heptane | GC, TLC, Infrared Spectrum[1][2][3] |

| Cayman Chemical | 10006865 | ≥98% | Solution in ethanol | GC-MS[4] |

| MedChemExpress | HY-101541 | 95.0% | Neat liquid | HPLC[5][6] |

| LKT Laboratories | D5611 | ≥99% | Neat liquid | Not specified[7] |

| MyBioSource | MBS3920201 | >90% | Not specified | Not specified[5] |

| Axios Research | AR-D06042 | Not specified (Reference Standard) | Not specified | Fully characterized[8] |

| Pharmaffiliates | Not specified | Not specified | Clear Colourless Oil | Not specified[9] |

Experimental Protocols

Accurate assessment of the purity and identity of this compound is critical for its use in research and development. Gas chromatography (GC) is the most common analytical technique for this purpose. For purification, high-performance liquid chromatography (HPLC) is often employed.

Protocol 1: Purity Analysis by Gas Chromatography-Flame Ionization Detection (GC-FID)

This protocol provides a standard method for the analysis of fatty acid methyl esters (FAMEs), including this compound.

1. Sample Preparation (Transesterification):

If the starting material is an oil or lipid extract, transesterification is required to convert the fatty acids to their methyl esters. For commercially available this compound, this step is not necessary. A common method for transesterification is as follows:

-

To approximately 25 mg of the oil sample, add 2 mL of 2M methanolic HCl.

-

Heat the mixture at 80°C for 20 minutes.

-

Allow the reaction to cool to room temperature.

-

Add 1 mL of hexane and 1 mL of water to extract the FAMEs.

-

Vortex and centrifuge to separate the phases.

-

The upper hexane layer containing the FAMEs is collected for GC analysis.[1][10]

2. GC-FID Instrumentation and Conditions:

-

Gas Chromatograph: Agilent GC system or equivalent, equipped with a flame ionization detector (FID).

-

Column: A highly polar capillary column, such as a Carbowax-type (polyethylene glycol) or a biscyanopropyl phase column (e.g., CP-Sil 88, 100 m).[11]

-

Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).[1][12]

-

Injector: Split/splitless injector, with a split ratio of 10:1 or higher.

-

Injector Temperature: 220-250°C.[1]

-

Oven Temperature Program:

-

Detector Temperature: 250-280°C.

-

Injection Volume: 1 µL.

3. Data Analysis:

The purity of this compound is determined by calculating the peak area of the compound as a percentage of the total peak area of all components in the chromatogram.

Protocol 2: Purification of this compound by Preparative HPLC

This protocol describes a method for the purification of docosahexaenoic acid esters from a mixture using reversed-phase HPLC.

1. Sample Preparation:

The starting material, typically a crude esterified oil, is dissolved in the mobile phase to a suitable concentration (e.g., 10 mg/mL).[14]

2. Preparative HPLC System and Conditions:

-

HPLC System: A preparative HPLC system equipped with a UV detector.

-

Column: A reversed-phase C18 column suitable for preparative scale.

-

Mobile Phase: An isocratic or gradient mixture of methanol and water is commonly used. A typical mobile phase composition is methanol/water (96:4, v/v).[14]

-

Flow Rate: The flow rate will depend on the column dimensions. For a semi-preparative scale, a flow rate of 0.5 mL/min has been reported.[14]

-

Detection: UV detection at 210 nm.

-

Fraction Collection: Fractions are collected based on the elution time of the this compound peak.

3. Post-Purification Processing:

The collected fractions containing the purified this compound are pooled, and the solvent is removed under vacuum using a rotary evaporator. The purity of the final product should be confirmed by analytical GC-FID as described in Protocol 1.

Biological Significance and Signaling Pathways

This compound serves as a stable, cell-permeable analog of docosahexaenoic acid (DHA), a critical omega-3 polyunsaturated fatty acid. DHA is highly concentrated in the brain and retina, where it plays a crucial role in neuronal function, membrane fluidity, and cell signaling.[15][16] The signaling pathways influenced by DHA are complex and multifaceted, impacting neuronal survival, inflammation, and neurotransmission.[17][18][19][20]

Experimental and Application Workflows

The selection of a specific grade of this compound is dependent on its intended application. The following diagrams illustrate a typical experimental workflow for analyzing a research sample and the logical relationship between purity grades and their common uses.

References

- 1. Fatty Acid Methyl Ester analysis by Gas Chromatography [sigmaaldrich.com]

- 2. sigmaaldrich.cn [sigmaaldrich.cn]

- 3. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 4. caymanchem.com [caymanchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Docosahexaenoic Acid methyl ester | 2566-90-7 | MOLNOVA [molnova.com]

- 7. Docosahexaenoic Acid (all cis-4,7,10,13,16,19) Methyl Ester - LKT Labs [lktlabs.com]

- 8. This compound - CAS - 2566-90-7 | Axios Research [axios-research.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 11. gcms.cz [gcms.cz]

- 12. static.igem.org [static.igem.org]

- 13. ijpras.com [ijpras.com]

- 14. researchgate.net [researchgate.net]

- 15. caymanchem.com [caymanchem.com]

- 16. Docosahexaenoic acid affects cell signaling by altering lipid rafts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 18. Effects of Docosahexaenoic Acid on Neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Roles of the Unsaturated Fatty Acid Docosahexaenoic Acid in the Central Nervous System: Molecular and Cellular Insights - PMC [pmc.ncbi.nlm.nih.gov]

Methyl docosahexaenoate CAS number and molecular weight

This technical guide provides a comprehensive overview of methyl docosahexaenoate, the methyl ester of docosahexaenoic acid (DHA), for researchers, scientists, and professionals in drug development. This document details its physicochemical properties, experimental applications, and its role in modulating key cellular signaling pathways.

Core Physicochemical Properties

This compound is a widely used derivative of DHA, an essential omega-3 fatty acid. Its esterified form offers increased stability and is commonly used in research as a precursor to DHA for in vitro and in vivo studies.

| Property | Value | Citation(s) |

| CAS Number | 2566-90-7 (for the all-cis isomer) | [1][2] |

| Molecular Formula | C₂₃H₃₄O₂ | [1] |

| Molecular Weight | 342.51 g/mol | [1] |

| Appearance | Clear, colorless oil | [3] |

| Storage Conditions | -20°C for long-term storage | [1][2] |

Experimental Protocols

This compound is utilized in a variety of experimental contexts, from analytical chemistry to cell biology and in vivo studies. Below are detailed methodologies for its common applications.

Quantification by Gas Chromatography-Flame Ionization Detector (GC-FID)

This method is standard for the quantification of this compound in various samples, including fish oils.[4][5]

1. Saponification and Esterification:

-

Sample Preparation: Weigh approximately 20 mg of the oil sample into a vial.

-

Internal Standard: Add 1 mL of an internal standard solution (e.g., methyl tricosanoate in n-hexane).

-

Saponification: Add 1 mL of 1 N sodium hydroxide in methanol and heat at 80°C for 15 minutes.

-

Esterification: Add 1 mL of 14% boron trifluoride in methanol and heat at 110°C for another 15 minutes.

-

Extraction: After cooling, add 1 mL of n-hexane and vortex for 1 minute. Add 3 mL of saturated sodium chloride solution. The upper hexane layer contains the fatty acid methyl esters.[4]

2. GC-FID Analysis:

-

Instrument: A gas chromatograph equipped with a flame ionization detector.

-

Column: A suitable capillary column, such as a DB-23 (30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a flow rate of 1.0 mL/min.

-

Temperature Program:

-

Initial temperature: 175°C, hold for 35 minutes.

-

Ramp: Increase at 3°C/min to 230°C.

-

Final hold: 30 minutes at 230°C.

-

-

Injector and Detector Temperature: 250°C and 270°C, respectively.

-

Injection Volume: 1 µL with a split ratio of 40:1.[4]

Preparation for In Vitro Cell Culture Studies

For cell-based assays, this compound is typically dissolved in an organic solvent before being added to the cell culture medium.

-

Stock Solution Preparation: Dissolve this compound in a suitable solvent such as ethanol or DMSO to create a concentrated stock solution (e.g., 25-100 mg/mL).[1] Sonication may be required to aid dissolution.[1]

-

Working Solution Preparation: Dilute the stock solution in cell culture medium to achieve the desired final concentration. For studies on signaling pathways, concentrations in the range of 25-50 µM have been shown to be effective.[6][7] It is recommended to prepare the working solution fresh for each experiment.[1]

Formulation for In Vivo Administration

For animal studies, this compound can be formulated for oral or parenteral administration.

-

Vehicle Preparation:

-

For aqueous administration: A common vehicle consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1][8] The components should be added sequentially, ensuring the solution is clear before adding the next solvent.[1]

-

For lipid-based administration: A solution of 10% DMSO in corn oil can also be used.[8]

-

-

Dosage: The appropriate dosage will vary depending on the animal model and experimental design. A dosage of approximately 0.8 g/kg/day has been used in mice.

Signaling Pathways Modulated by this compound

Upon entering the cell, this compound is hydrolyzed to its biologically active form, docosahexaenoic acid (DHA). DHA is known to influence several key signaling pathways that are critical for cell survival, proliferation, and function.

PI3K/Akt Signaling Pathway

DHA has been shown to modulate the PI3K/Akt signaling pathway, which is central to cell survival and proliferation. In many cell types, particularly neuronal cells, DHA promotes the activation of this pathway.[9][10]

Caption: DHA-mediated activation of the PI3K/Akt signaling pathway.

CREB Signaling Pathway

In neuronal cells, DHA has been demonstrated to activate the cAMP response element-binding protein (CREB) signaling pathway, which is crucial for neuroplasticity, learning, and memory.[4][6]

Caption: Activation of the CREB signaling pathway by DHA.

Conclusion

This compound serves as a stable and effective precursor for delivering DHA in a multitude of research settings. A thorough understanding of its properties and the appropriate experimental methodologies is crucial for obtaining reliable and reproducible results. The modulation of critical signaling pathways like PI3K/Akt and CREB by its active form, DHA, underscores its importance in cellular function and its potential as a therapeutic agent in various disease models. This guide provides a foundational resource for researchers to effectively utilize this compound in their scientific investigations.

References

- 1. Docosahexaenoic Acid methyl ester | TargetMol [targetmol.com]

- 2. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 3. Docosahexaenoic acid up-regulates both PI3K/AKT-dependent FABP7-PPARγ interaction and MKP3 that enhance GFAP in developing rat brain astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Activation of WNT and CREB signaling pathways in human neuronal cells in response to the Omega-3 fatty acid docosahexaenoic acid (DHA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. Activation of WNT and CREB Signaling Pathways in Human Neuronal Cells in Response to the Omega-3 Fatty Acid Docosahexaenoic Acid (DHA) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

A Technical Guide to the Natural Occurrence and Analysis of Methyl Docosahexaenoate in Marine Oils

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Docosahexaenoic acid (DHA), a vital omega-3 long-chain polyunsaturated fatty acid, is a cornerstone of cellular health, with profound implications for neuroscience and pharmacology. Its primary dietary and pharmaceutical sources are marine oils. For analytical purposes, DHA is consistently converted to its methyl ester derivative, methyl docosahexaenoate. This technical guide offers an in-depth exploration of the natural forms of DHA in marine ecosystems, presents detailed protocols for its precise quantification as this compound, and provides a visual and descriptive overview of its critical signaling pathways. This document is intended to serve as a comprehensive resource for professionals engaged in research, development, and clinical application of marine-derived omega-3 fatty acids.

The Natural State of Docosahexaenoic Acid in Marine Oils

Contrary to a common misconception, this compound does not occur in significant quantities as a natural constituent of marine oils. Instead, docosahexaenoic acid is predominantly found esterified within complex lipid molecules. The primary natural forms of DHA in marine organisms include:

-

Triglycerides (TGs): This is the most prevalent form of DHA in the majority of fish oils. A glycerol backbone is esterified with three fatty acids, one or more of which can be DHA. Marine species such as anchovy, salmon, and herring are particularly rich in DHA-containing triglycerides.[1]

-

Phospholipids (PLs): Phospholipids are a key form of DHA, especially in sources like krill oil and fish roe. In this structure, a glycerol molecule is bound to two fatty acids (one potentially being DHA), a phosphate group, and a polar head group. The phospholipid form of DHA is noted for its enhanced bioavailability.[1]

-

Free Fatty Acids (FFAs): Trace amounts of free fatty acid DHA can be found in marine oils, typically as a result of the enzymatic breakdown of triglycerides and phospholipids.

-

Wax Esters: In certain marine species, such as the copepod Calanus finmarchicus, DHA is found in the form of wax esters, which are esters of a fatty acid and a long-chain alcohol.

The specific lipid class that carries DHA has a significant impact on its absorption and subsequent physiological activity. Notably, DHA in phospholipid form has been shown to have superior absorption and incorporation into tissues compared to its triglyceride counterpart.

Quantitative Analysis of DHA in Diverse Marine Sources

The concentration of DHA exhibits considerable variation across different marine species and the oils derived from them. The following tables provide a summary of DHA content in a range of marine oils and fish species. It is crucial to understand that these values represent the total DHA content, which is determined through the analytical conversion of its natural forms to this compound.

Table 1: Docosahexaenoic Acid (DHA) Content in Various Marine Oils and Supplements

| Marine Source | DHA Content (mg/g of oil) | Predominant Natural Form of DHA |

| Fish Oils | ||

| Anchovy Oil | 15.5 ± 2.05 | Triglycerides |

| Salmon Oil | 9.41 ± 1.73 | Triglycerides |

| Herring Oil | 15.11 ± 1.22 | Triglycerides |

| Sardine Oil | 25.0 ± 3.16 | Triglycerides |

| Commercial Fish Oil Capsules | 40.29 - 94.27 | Triglycerides |

| Krill Oil | ||

| Commercial Krill Oil Capsules | 44.05 - 78.17 | Phospholipids |

| Algal Oil | ||

| Schizochytrium sp. | 142.1 ± 9.54 | Triglycerides |

| Commercial Algal Oil Capsules | 178.82 - 259.10 | Triglycerides |

Table 2: Docosahexaenoic Acid (DHA) Content in Various Fish Species (per 100g of wet weight)

| Fish Species | DHA Content (mg/100g) |

| Sixbar Grouper | 165.21[2] |

| Yellowstripe Scad | High (specific value not provided in the search result)[3] |

| Salmon | 938[4] |

| Herring | 733[4] |

| Mackerel | High (specific value not provided in the search result)[5] |

| Tuna (canned) | 56[4] |

| Cod | 38[4] |

| Tilapia | 100[4] |

Methodologies for the Analysis of this compound

The gold standard for the quantification of DHA in marine oils is a multi-step process involving lipid extraction, conversion to fatty acid methyl esters (FAMEs), and subsequent analysis by gas chromatography.

Total Lipid Extraction

The initial step involves the extraction of total lipids from the marine source. The Folch method is a widely accepted protocol.

-

Protocol:

-

The sample (e.g., fish tissue, microalgae) is homogenized in a solution of chloroform and methanol (2:1, v/v).

-

The homogenate is filtered to remove any solid material.

-

The resulting filtrate is washed with a 0.9% sodium chloride solution, leading to a phase separation.

-

The lower chloroform phase, which contains the lipids, is carefully collected.

-

The solvent is evaporated under a stream of nitrogen gas to yield the total lipid extract.

-

Derivatization to Fatty Acid Methyl Esters (FAMEs)

This crucial derivatization step converts all forms of DHA into the volatile this compound for GC analysis. This is typically achieved through acid- or base-catalyzed transesterification.

-

Protocol (Acid-Catalyzed with Boron Trifluoride-Methanol):

-

A precisely weighed amount of the lipid extract is dissolved in toluene.

-

A 14% solution of boron trifluoride (BF3) in methanol is added.

-

An internal standard, such as methyl tricosanoate, is added for accurate quantification.

-

The mixture is heated in a sealed vial at 100°C for a duration of 1 to 2 hours.

-

After the mixture has cooled, water and hexane are added, and the vial is vortexed.

-

The vial is then centrifuged to ensure complete phase separation.

-

The upper hexane layer, now containing the FAMEs, is collected for injection into the gas chromatograph.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is employed for the separation, identification, and quantification of the individual FAMEs, including this compound.

-

Typical GC Conditions:

-

Column: A polar capillary column, such as a DB-23 or a similar cyanopropyl-stationary phase column, is essential for achieving the necessary resolution of highly unsaturated FAMEs.

-

Carrier Gas: High-purity helium or hydrogen is used as the carrier gas.

-

Injector Temperature: A typical injector temperature is 250°C.

-

Oven Temperature Program: A programmed temperature gradient is employed, for instance, starting at 100°C and ramping up to 240°C.

-

Detector: A Flame Ionization Detector (FID) is commonly used for quantification due to its wide linear range, while a Mass Spectrometer (MS) provides definitive identification and can also be used for quantification.

-

-

Quantification: The concentration of this compound is calculated by comparing its chromatographic peak area to that of the internal standard. A calibration curve constructed from a certified standard of this compound is used to ensure accuracy.

Visual Representations of Key Processes and Pathways

Analytical Workflow for this compound Quantification

Caption: A schematic of the experimental workflow for the analysis of this compound.

Overview of Key DHA Signaling Pathways

Caption: A simplified diagram illustrating the primary signaling pathways influenced by DHA.

Conclusion

This compound serves as the indispensable analytical surrogate for docosahexaenoic acid, a paramount omega-3 fatty acid sourced from marine oils. A thorough understanding of its natural forms, precise analytical quantification, and intricate biological functions is imperative for professionals in research, science, and drug development. The methodologies detailed in this guide provide a standardized and robust framework for the analysis of this key biomolecule. Furthermore, the ongoing elucidation of DHA's signaling pathways continues to unveil new therapeutic possibilities. The quantitative data compiled herein underscores the rich biodiversity of marine DHA sources, emphasizing the critical importance of judicious source selection for both nutritional and pharmaceutical applications.

References

- 1. Omega-3 Source Matters: Comparative Lipid Signatures and Quantitative Distribution of EPA/DHA Across Marine Resources | MDPI [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Quantitative Determination of Fatty Acids in Marine Fish and Shellfish from Warm Water of Straits of Malacca for Nutraceutical Purposes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nutrition.ucdavis.edu [nutrition.ucdavis.edu]

- 5. Omega-3-Rich Oils from Marine Side Streams and Their Potential Application in Food - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of Methyl Docosahexaenoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl docosahexaenoate (MDHA), a methyl ester of the essential omega-3 fatty acid, docosahexaenoic acid (DHA). The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable data for identification, quantification, and structural elucidation in research and development settings.

Chemical Structure and Properties

This compound is the methyl ester of (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoic acid. Its structure is characterized by a 22-carbon chain with six cis double bonds and a methyl ester group.

| Property | Value | Source |

| Molecular Formula | C23H34O2 | [1][2][3][4][5][6] |

| Molecular Weight | 342.51 g/mol | [1][2][3][4][7] |

| IUPAC Name | methyl (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate | [1] |

| CAS Number | 2566-90-7 | [1][2][5] |

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. For fatty acid methyl esters (FAMEs), ¹H and ¹³C NMR provide detailed information about the proton and carbon environments within the molecule.

Table 2.1.1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~5.34 | m | Olefinic protons (-CH=CH-) |

| ~3.67 | s | Methyl ester protons (-OCH3)[8][9] |

| ~2.80 | m | Bis-allylic protons (=CH-CH2-CH=) |

| ~2.30 | t | Methylene protons α to carbonyl (-CH2-COO-)[8] |

| ~2.05 | m | Allylic protons (-CH2-CH=) |

| ~0.97 | t | Terminal methyl protons (-CH2-CH3) |

Table 2.1.2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~174 | Carbonyl carbon (-COO-) |

| ~127-132 | Olefinic carbons (-CH=CH-) |

| ~51 | Methyl ester carbon (-OCH3) |

| ~34 | Methylene carbon α to carbonyl (-CH2-COO-) |

| ~20-30 | Methylene carbons in the aliphatic chain |

| ~14 | Terminal methyl carbon (-CH3) |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify functional groups within a molecule based on their characteristic absorption of infrared radiation. The IR spectrum of this compound shows key absorptions corresponding to its ester and alkene functionalities.

Table 2.2.1: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3013 | Medium | =C-H stretch (alkene)[10] |

| ~2960-2850 | Strong | C-H stretch (alkane) |

| ~1740 | Strong | C=O stretch (ester)[10][11][12] |

| ~1640 | Weak | C=C stretch (alkene) |

| ~1465 | Medium | C-H bend (alkane) |

| ~1170 | Medium | C-O stretch (ester)[10] |

| ~720 | Weak | =C-H bend (cis-alkene) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of molecular weight and structural features.

Table 2.3.1: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 342.2559 | [M]⁺ | Molecular Ion[1][3] |

| 311 | [M - OCH3]⁺ | |

| 263 | ||

| 149 | ||

| 108 | ||

| 79 | ||

| 67 | ||

| 41 |

Experimental Protocols

The following sections outline generalized protocols for the spectroscopic analysis of this compound. Specific instrument parameters may need to be optimized.

NMR Spectroscopy

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

For quantitative analysis, an internal standard such as tetramethylsilane (TMS) can be added.[13]

Instrumentation and Data Acquisition:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.[13][14]

-

¹H NMR:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: pulse angle of 90°, relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Due to the lower natural abundance of ¹³C and its longer relaxation times, a greater number of scans and a longer relaxation delay are typically required compared to ¹H NMR.

-

Infrared (IR) Spectroscopy

Sample Preparation:

-

Neat Liquid: Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).

-

Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄ or CS₂) and place it in a liquid cell.

Instrumentation and Data Acquisition:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer is commonly used.

-

Measurement:

-

Record a background spectrum of the empty salt plates or the solvent-filled cell.

-

Record the spectrum of the sample.

-

The instrument software will automatically subtract the background spectrum from the sample spectrum.

-

The spectrum is typically recorded over the range of 4000-400 cm⁻¹.[15]

-

Mass Spectrometry (MS)

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile solvent (e.g., methanol or hexane).

-

For GC-MS analysis, the sample can be injected directly into the gas chromatograph.

Instrumentation and Data Acquisition:

-

Ionization Method: Electron Ionization (EI) is a common method for GC-MS analysis of FAMEs.[16]

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used.

-

GC-MS Protocol:

-

Inject the sample into the GC, where it is vaporized and separated on a capillary column (e.g., a polar column like HP-88).[17]

-

The separated components elute from the column and enter the mass spectrometer.

-

The molecules are ionized and fragmented.

-

The mass analyzer separates the ions based on their mass-to-charge ratio, and a detector records their abundance.

-

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

References

- 1. Docosahexaenoic acid methyl ester | C23H34O2 | CID 6421262 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4,7,10,13,16,19-Docosahexaenoic acid, methyl ester, (all-Z)- [webbook.nist.gov]

- 3. Methyl 4,7,10,13,16,19-docosahexaenoate | C23H34O2 | CID 530333 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4,7,10,13,16,19-Docosahexaenoic acid, methyl ester | C23H34O2 | CID 5352978 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. larodan.com [larodan.com]

- 6. 4,7,10,13,16,19-Docosahexaenoic acid, methyl ester [webbook.nist.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Determination of the content of fatty acid methyl esters (FAME) in biodiesel samples obtained by esterification using 1H‐NMR spectroscopy | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. Docosahexaenoic Acid Ester Degradation Measured by FTIR-ATR with Correlation Spectroscopy [scirp.org]

- 11. gcms.labrulez.com [gcms.labrulez.com]

- 12. azom.com [azom.com]

- 13. pubs.sciepub.com [pubs.sciepub.com]

- 14. scispace.com [scispace.com]

- 15. researchgate.net [researchgate.net]

- 16. jeol.com [jeol.com]

- 17. 3.7. Preparation of Fatty Acid Methyl Esters and GC-MS Analysis [bio-protocol.org]

solubility of Methyl docosahexaenoate in organic solvents

An In-depth Technical Guide to the Solubility of Methyl Docosahexaenoate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of this compound, the methyl ester of the essential omega-3 fatty acid, docosahexaenoic acid (DHA). Understanding the solubility of this compound is critical for a wide range of applications, from developing analytical standards to formulating drug delivery systems. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and visualizations of relevant biological pathways and experimental workflows.

Introduction to this compound

This compound (C23H34O2, Molar Mass: 342.51 g/mol ) is an esterified form of DHA.[1] It is often used as a reference standard in the quantification of fatty acids in various samples, such as fish and microalgal oils.[1] In research, it serves as a stable analog of DHA, capable of intercalating into membrane phospholipids.[2][3] Its physical form is a colorless to light yellow liquid.[2]

Quantitative Solubility Data

The solubility of this compound has been reported in a variety of common organic solvents. The following table summarizes the available quantitative and qualitative data. It is important to note that for some solvents, achieving the indicated solubility may require sonication or gentle heating.[2][3]

| Solvent | Formula | Polarity Index¹ | Density (g/mL at 20°C)² | Solubility (at ambient temp.) | Notes |

| Polar Aprotic Solvents | |||||

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 7.2 | 1.1004 | 25 mg/mL (72.99 mM)[3] - 100 mg/mL (291.96 mM)[2][4] | Sonication is recommended.[3] Hygroscopic DMSO can impact solubility.[2] |

| Dimethylformamide (DMF) | C₃H₇NO | 6.4 | 0.9487 | 100 mg/mL[1][4] | - |

| Polar Protic Solvents | |||||

| Ethanol | C₂H₆O | 4.3 | 0.7892 | 100 mg/mL (291.96 mM)[2][3][4] | Sonication is recommended.[2][3] |

| Non-Polar & Halogenated Solvents | |||||

| Methylene Chloride | CH₂Cl₂ | 3.1 | 1.326 | Soluble[5] | Quantitative data not specified. |

| Chloroform | CHCl₃ | 4.1 | 1.4892 | 50 mg/mL[6] | - |

| Ethyl Ether | C₄H₁₀O | 2.8 | 0.7133 | Soluble[5] | Quantitative data not specified. |

| Hexane | C₆H₁₄ | 0.1 | 0.6594 | Soluble[5] / Immiscible[6] | Contradictory reports exist, suggesting solubility may be limited.[5][6] |

| Aqueous Solutions | |||||

| PBS (pH 7.2) | - | ~10.2 | ~1.0 | 0.1 mg/mL[1] - 0.15 mg/mL[4] | Very poorly soluble in aqueous buffers. |

¹Polarity Index values are relative measures of a solvent's polarity. ²Density values are for general reference.

Experimental Protocols

Determining the precise solubility of a compound like this compound is a fundamental experimental procedure. Below is a generalized protocol for the gravimetric method, followed by quantification using gas chromatography (GC), a common technique for analyzing fatty acid methyl esters (FAMEs).[7][8]

Protocol: Determination of Solubility by Isothermal Saturation and GC Quantification

1. Materials and Equipment:

-

This compound (analytical standard grade)

-

Selected organic solvents (HPLC grade or higher)

-

Analytical balance (± 0.01 mg)

-

Vials with PTFE-lined caps

-

Thermostatic shaker or incubator

-

Centrifuge capable of handling solvent vials

-

Gas chromatograph with Flame Ionization Detector (GC-FID)

-

Appropriate GC capillary column (e.g., DB-5HT)[8]

-

Internal standard (e.g., methyl heptadecanoate)

-

Volumetric flasks and gas-tight syringes

2. Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a pre-weighed vial.

-

Record the total mass, then add a known volume or mass of the desired organic solvent.

-

Seal the vial tightly and place it in a thermostatic shaker set to the desired temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached. Visually confirm that excess solid/liquid solute remains.

-

-

Separation of Undissolved Solute:

-

After equilibration, centrifuge the vials at high speed to pellet the undissolved this compound.

-

Carefully extract a precise aliquot of the clear supernatant (the saturated solution) using a pre-weighed, gas-tight syringe.

-

-

Quantification by Gas Chromatography (GC):

-

Prepare a series of calibration standards of this compound in the same solvent, each containing a fixed concentration of an internal standard.

-

Prepare the sample from the supernatant for GC analysis by diluting it to fall within the calibration range and adding the internal standard.

-

Inject the standards and the sample into the GC-FID system.[8]

-

The typical GC conditions involve an injector temperature of 250°C, a detector temperature of 250°C, and a programmed column temperature ramp.[8]

-

Integrate the peak areas for this compound and the internal standard.

-

3. Data Analysis:

-

Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards.

-

Use the peak area ratio from the sample chromatogram and the calibration curve to determine the concentration of this compound in the saturated solution.

-

Express the solubility in desired units (e.g., mg/mL, mol/L).

Visualizations

Signaling Pathway Involvement

While this compound is primarily a stable ester, its parent compound, DHA, is a potent signaling molecule. DHA can be converted into specialized pro-resolving mediators (SPMs) like resolvins and protectins, which are crucial in the resolution of inflammation. The following diagram illustrates a simplified pathway for the biosynthesis of D-series resolvins from DHA.

Caption: Biosynthesis of D-series resolvins from DHA.

Experimental Workflow for Solubility Determination

The logical flow of the experimental protocol described above can be visualized to clarify the sequence of steps from preparation to final analysis.

Caption: Experimental workflow for solubility measurement.

References

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Docosahexaenoic Acid methyl ester | TargetMol [targetmol.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. Docosahexaenoic Acid (all cis-4,7,10,13,16,19) Methyl Ester - LKT Labs [lktlabs.com]

- 6. all-cis-4,7,10,13,16,19-Docosahexaenoic acid methyl ester analytical standard 2566-90-7 [sigmaaldrich.com]

- 7. docs.nrel.gov [docs.nrel.gov]

- 8. Identification of Methyl Ester Content from Waste Cooking Oil Using Gas Chromatographic Method | Scientific.Net [scientific.net]

Methodological & Application

Preparing Methyl Docosahexaenoate Standards for GC-MS Analysis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Accurate quantification of docosahexaenoic acid (DHA), an essential omega-3 fatty acid, is critical in various fields, including nutrition, clinical diagnostics, and pharmaceutical development. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for this purpose, providing high sensitivity and structural confirmation.[1][2] This document provides detailed application notes and protocols for the preparation of methyl docosahexaenoate (DHA-Me) standards for quantitative GC-MS analysis. The protocols cover the preparation of stock and working standard solutions, derivatization of DHA to its methyl ester, and recommended GC-MS parameters.

Introduction

Docosahexaenoic acid (DHA, C22:6n-3) is a long-chain polyunsaturated fatty acid crucial for brain development and function, as well as possessing anti-inflammatory properties. Its analysis often requires derivatization to a more volatile and less polar form, typically a fatty acid methyl ester (FAME), to improve chromatographic separation and detection by GC-MS.[3][4] The preparation of accurate and reliable calibration standards is a prerequisite for the precise quantification of DHA in biological and pharmaceutical samples.

This guide outlines the necessary steps for preparing this compound standards, from handling of the neat standard to the generation of a calibration curve for quantitative analysis.

Experimental Protocols

Materials and Reagents

-

This compound (DHA-Me) analytical standard (≥98.5% purity)

-

Hexane or Isooctane (GC grade or equivalent)

-

Methanol (anhydrous, GC grade)

-

Acetyl Chloride or Boron trifluoride (BF3) in methanol (14%)[5]

-

Sodium hydroxide (NaOH)

-

Sodium chloride (NaCl)

-

Internal Standard (IS): Methyl Tricosanoate (C23:0) or other suitable odd-chain FAME not present in the sample.[6]

-

Volumetric flasks (Class A)

-

Pipettes (calibrated)

-

Autosampler vials with inserts

-

Heating block or water bath

-

Vortex mixer

-

Centrifuge

Preparation of Standard Solutions

2.2.1. Stock Standard Solution (e.g., 1000 µg/mL)

-

Accurately weigh approximately 10 mg of neat this compound analytical standard into a 10 mL Class A volumetric flask.

-

Record the exact weight.

-

Dissolve the standard in hexane or isooctane and fill to the mark.

-

Calculate the exact concentration of the stock solution.

-

Store the stock solution at -20°C in an amber vial to prevent degradation.[4]

2.2.2. Working Standard Solutions

Prepare a series of working standard solutions by serial dilution of the stock solution with hexane or isooctane. The concentration range should be selected based on the expected concentration of DHA in the samples and the linear range of the instrument. A typical range is 0.05–100 µg/mL.[7]

Table 1: Example Dilution Scheme for Working Standards

| Working Standard ID | Concentration (µg/mL) | Volume of Stock (1000 µg/mL) | Final Volume (mL) |

| WS1 | 100 | 1 mL | 10 |

| WS2 | 50 | 0.5 mL | 10 |

| WS3 | 10 | 0.1 mL | 10 |

| WS4 | 5 | 50 µL | 10 |

| WS5 | 1 | 10 µL | 10 |

| WS6 | 0.5 | 5 µL | 10 |

| WS7 | 0.1 | 10 µL of WS3 | 10 |

| WS8 | 0.05 | 5 µL of WS3 | 10 |

2.2.3. Internal Standard (IS) Working Solution

-

Prepare a stock solution of the internal standard (e.g., Methyl Tricosanoate) at a concentration of 1000 µg/mL in hexane.

-

Prepare a working IS solution at a concentration that will result in a robust peak in the chromatogram (e.g., 10 µg/mL).

Derivatization of Docosahexaenoic Acid (DHA) to this compound (for samples)

For the analysis of total DHA in a sample (e.g., from lipids or tissues), a derivatization step is required to convert the fatty acids to their methyl esters.[8] The prepared DHA-Me standards do not require this step but are used to quantify the derivatized DHA from the sample.

Protocol: Acid-Catalyzed Esterification/Transesterification [9][10]

-

To the dried lipid extract or a known amount of the sample, add 1 mL of 1 M methanolic HCl (prepared by mixing methanol and acetyl chloride).[9]

-

Seal the tube tightly and heat at 80°C for 1 hour.[9]

-

Cool the tube to room temperature.

-

Add 1 mL of 0.9% (w/v) aqueous NaCl solution and 150 µL of hexane.[9]

-

Vortex thoroughly for 1 minute.[9]

-

Centrifuge at 1,500 x g for 10 minutes to separate the phases.[9]

-

Transfer the upper hexane layer containing the FAMEs to an autosampler vial for GC-MS analysis.[9]

Alternatively, a two-step method using methanolic NaOH followed by BF3 in methanol can be employed.[6]

GC-MS Analysis

Instrumental Parameters

The following are typical GC-MS parameters for the analysis of FAMEs. These may need to be optimized for your specific instrument and column.

Table 2: Typical GC-MS Parameters

| Parameter | Setting | Reference |

| Gas Chromatograph | ||

| Column | DB-23 (60 m x 0.25 mm, 0.15 µm) or equivalent polar capillary column | [7] |

| Injection Volume | 1 µL | [1] |

| Injector Temperature | 220-250°C | [1][6] |

| Injection Mode | Splitless or Split (e.g., 10:1) | [1][11] |

| Carrier Gas | Helium | [6][10] |

| Flow Rate | 1 mL/min (constant flow) | [10][11] |

| Oven Program | Initial: 70°C, ramp to 170°C at 11°C/min, then to 175°C at 0.8°C/min, then to 220°C at 20°C/min, hold for 2.5 min. | [1] |

| Mass Spectrometer | ||

| Ionization Mode | Electron Ionization (EI) or Positive Chemical Ionization (PCI) | [3] |

| Ion Source Temperature | 230°C | [10] |

| Transfer Line Temperature | 240°C | [10] |

| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan (m/z 40-550) | [1][10] |

| Monitored Ions for DHA-Me (EI) | m/z 79 (base peak), 342 (molecular ion, often weak or absent) | [12] |

Data Analysis

-

Generate a calibration curve by plotting the peak area ratio of the this compound standard to the internal standard against the concentration of the standard.

-

Perform a linear regression analysis on the calibration curve. A correlation coefficient (R²) of >0.995 is generally considered acceptable.[3]

-

Quantify the amount of this compound in the samples by interpolating their peak area ratios from the calibration curve.

Quantitative Data Summary

The following table summarizes typical quantitative performance data for the GC-MS analysis of FAMEs, including this compound.

Table 3: Summary of Quantitative Performance Data

| Parameter | Typical Value | Reference |

| Linearity (R²) | > 0.995 | [3] |

| Limit of Detection (LOD) | Low femtomol range on column; <9 ng/mL | [2][7] |

| Limit of Quantification (LOQ) | < 22 ng/mL | [7] |

| Precision (CV%) | < 10% | [2][6] |

| Accuracy (Recovery %) | 75.07–98.09% | [7] |

Workflow and Pathway Diagrams

Caption: Experimental workflow for preparing this compound standards and sample analysis by GC-MS.

Conclusion

The protocols and data presented provide a comprehensive guide for the preparation of this compound standards for accurate and precise quantification by GC-MS. Adherence to these guidelines, coupled with proper instrument maintenance and validation, will ensure high-quality data for research, clinical, and drug development applications.

References

- 1. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. shimadzu.com [shimadzu.com]

- 4. Fatty Acid Methyl Ester Analysis Service - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 5. journals.indexcopernicus.com [journals.indexcopernicus.com]

- 6. journal.unair.ac.id [journal.unair.ac.id]

- 7. jocpr.com [jocpr.com]

- 8. FAME - Fatty Acid Methyl Ester analysis [scioninstruments.com]

- 9. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]

- 10. Fatty Acid Methyl Ester analysis by Gas Chromatography [sigmaaldrich.com]

- 11. docs.nrel.gov [docs.nrel.gov]

- 12. Quantitative determination of EPA and DHA in fish oil capsules for cardiovascular disease therapy in Indonesia by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Utilizing Methyl Docosahexaenoate in Neuronal Cell Culture Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl docosahexaenoate (mDHA) is the methyl ester form of docosahexaenoic acid (DHA), an essential omega-3 polyunsaturated fatty acid highly enriched in the neuronal membranes of the brain. In cell culture, mDHA is readily taken up by neuronal cells and hydrolyzed to DHA, where it exerts significant neuroprotective and neurodevelopmental effects. These application notes provide a comprehensive overview of the use of mDHA in neuronal cell culture studies, including its effects on cell viability, neurite outgrowth, and the underlying signaling pathways. Detailed protocols for key experiments are provided to facilitate the integration of mDHA into your research workflows.

Data Presentation: Effects of this compound on Neuronal Cells

The following tables summarize the quantitative effects of DHA, the active form of mDHA, on various neuronal cell lines as reported in the scientific literature.

Table 1: Effect of DHA on Neuronal Cell Viability

| Cell Line | DHA Concentration (µM) | Incubation Time | Assay | Observed Effect |

| Primary Rat Cortical Neurons | 25 - 50 | 24 - 48 hours | MTT Assay | Significant enhancement of neuronal viability[1]. |